N-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
N-(3-METHOXYPHENYL)-9-(4-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, and a pyrazole ring fused to the quinazoline system. The presence of methoxyphenyl groups and a carboxamide moiety further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation to form quinazolin-4(3H)-ones . This intermediate can then undergo further reactions to introduce the pyrazole ring and other substituents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance the overall efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYPHENYL)-9-(4-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
N-(3-METHOXYPHENYL)-9-(4-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPHENYL)-9-(4-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes involved in disease pathways, binding to receptors, or interfering with cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- N-(3-METHOXYPHENYL)-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETAMIDE
- N-(4-METHOXYPHENYL)-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETAMIDE
- N-(3-METHYLPHENYL)-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETAMIDE
Uniqueness
N-(3-METHOXYPHENYL)-9-(4-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is unique due to its specific structural features, including the presence of both methoxyphenyl groups and the pyrazoloquinazoline core. These structural elements contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C27H28N4O4 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C27H28N4O4/c1-27(2)13-21-23(22(32)14-27)24(16-8-10-18(34-3)11-9-16)31-25(30-21)20(15-28-31)26(33)29-17-6-5-7-19(12-17)35-4/h5-12,15,24,30H,13-14H2,1-4H3,(H,29,33) |
InChI Key |
DQDVTHWUNZIDJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC(=CC=C4)OC)N2)C5=CC=C(C=C5)OC)C(=O)C1)C |
Origin of Product |
United States |
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